2-chloro-6-fluoro-N-[4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl]benzamide
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Overview
Description
2-chloro-6-fluoro-N-[4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl]benzamide is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a chloro and fluoro substitution on the benzene ring, a methoxy group, and a pyrrolidinone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-6-fluoro-N-[4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl]benzamide typically involves multiple steps, including electrophilic aromatic substitution and coupling reactions. One common method is the Suzuki-Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the use of palladium catalysts and boronic acid derivatives under mild conditions, making it suitable for synthesizing complex organic molecules.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling the temperature, pressure, and concentration of reactants. Additionally, the use of continuous flow reactors can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-chloro-6-fluoro-N-[4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl]benzamide undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic aromatic substitution reactions can occur, where the chloro or fluoro groups are replaced by other substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Halogenation reagents, nitration reagents
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
2-chloro-6-fluoro-N-[4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl]benzamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-chloro-6-fluoro-N-[4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl]benzamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s structural features allow it to bind to these targets, modulating their activity and leading to the desired effects .
Comparison with Similar Compounds
Similar Compounds
- 2-chloro-6-fluorobenzamide
- 4-methoxyphenylboronic acid
- N-(4-methoxyphenyl)pyrrolidin-2-one
Uniqueness
Compared to similar compounds, 2-chloro-6-fluoro-N-[4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl]benzamide stands out due to its unique combination of functional groups.
Properties
IUPAC Name |
2-chloro-6-fluoro-N-[4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16ClFN2O3/c1-25-15-8-7-11(10-14(15)22-9-3-6-16(22)23)21-18(24)17-12(19)4-2-5-13(17)20/h2,4-5,7-8,10H,3,6,9H2,1H3,(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ANQREWUGCQYXCM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=O)C2=C(C=CC=C2Cl)F)N3CCCC3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16ClFN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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